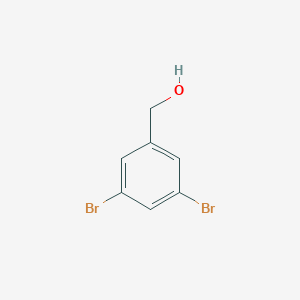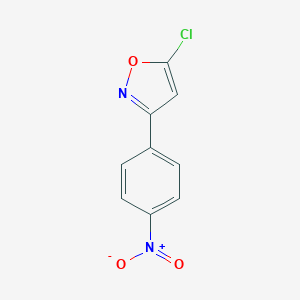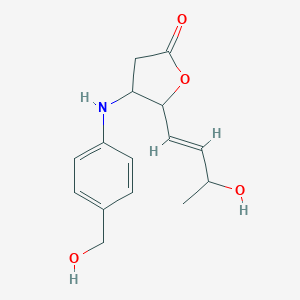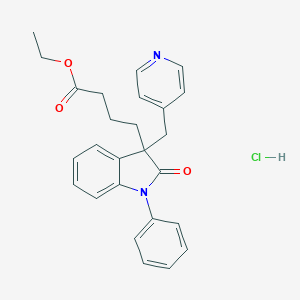
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester
Übersicht
Beschreibung
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is not fully understood. However, studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can activate the transcription factor ATF4, which is involved in the regulation of cellular stress responses. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase mitochondrial function and reduce oxidative stress, which can contribute to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is that it has been shown to have a good safety profile in animal studies. However, one limitation is that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and any potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester. One area of research is to further explore the mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester and how it exerts its neuroprotective effects. Another area of research is to investigate the potential therapeutic effects of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester for therapeutic use.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Eigenschaften
CAS-Nummer |
150897-91-9 |
|---|---|
Molekularformel |
C26H27ClN2O3 |
Molekulargewicht |
451 g/mol |
IUPAC-Name |
ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-2-31-24(29)13-8-16-26(19-20-14-17-27-18-15-20)22-11-6-7-12-23(22)28(25(26)30)21-9-4-3-5-10-21;/h3-7,9-12,14-15,17-18H,2,8,13,16,19H2,1H3;1H |
InChI-Schlüssel |
MJCKABUDKLVCDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
Kanonische SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
Synonyme |
2,3-dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester 2,3-DPPIB |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


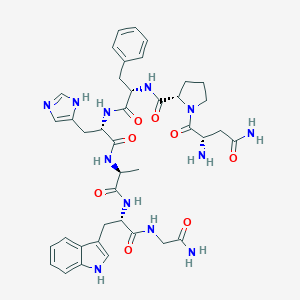
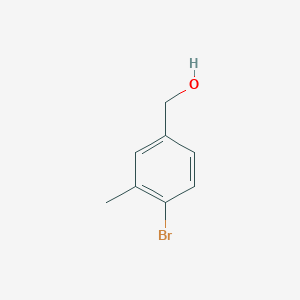
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)

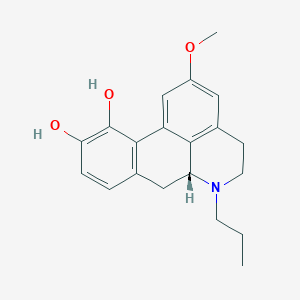
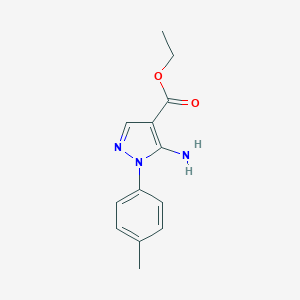


![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
